n,n,2-trimethyl-5-nitrobenzamide
Description
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Properties
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKLTIIGANXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mass Spectrometry of N,N,2-trimethyl-5-nitrobenzamide
Introduction
N,N,2-trimethyl-5-nitrobenzamide is an aromatic amide with a molecular structure that presents interesting challenges and opportunities for mass spectrometric analysis. As a member of the benzamide family, it shares a core structure with numerous compounds of pharmaceutical and industrial significance. The presence of a nitro group and methyl substituents on both the aromatic ring and the amide nitrogen introduces specific fragmentation pathways that can be elucidated through careful mass spectrometric investigation. This guide provides a comprehensive overview of the analytical strategies and expected outcomes for the mass spectrometric analysis of this compound, intended for researchers, scientists, and professionals in drug development.
This document will delve into the theoretical and practical aspects of analyzing this compound using both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the fundamental principles of fragmentation for aromatic amides and nitro compounds, we can predict and interpret the resulting mass spectra to achieve unambiguous structural confirmation.
Molecular Structure and Properties
A thorough understanding of the analyte's structure is paramount to predicting its behavior in the mass spectrometer.
Figure 1: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | Calculated |
| Monoisotopic Mass | 208.0848 g/mol | Calculated |
| Molecular Weight | 208.21 g/mol | Calculated |
Experimental Design: A Dichotomy of Ionization
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) offer unique and complementary information.
Figure 2: General experimental workflow for the mass spectrometric analysis of this compound.
Protocol 1: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
EI is a high-energy, "hard" ionization technique that induces extensive fragmentation.[1] This is invaluable for structural elucidation as the fragmentation patterns are often unique to a specific molecule.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol 2: Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[2] This is ideal for confirming the molecular weight of the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.
-
LC Separation (Optional, for complex mixtures):
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient from 10% to 90% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 300.
-
For fragmentation data, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 209.1) and subjecting it to collision-induced dissociation (CID).
-
Interpretation of Mass Spectra
Electrospray Ionization (ESI) Spectrum: The Molecular Ion
Under positive ion ESI conditions, this compound is expected to readily protonate, likely on the amide oxygen or nitrogen, to form the protonated molecule [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 209.0921 |
The observation of this ion at a high relative abundance provides strong evidence for the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition (C₁₀H₁₃N₂O₃⁺).
Electron Ionization (EI) Spectrum: A Cascade of Fragments
The 70 eV EI mass spectrum will be significantly more complex than the ESI spectrum, providing a detailed fingerprint of the molecule. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses.
Key Fragmentation Pathways:
-
α-Cleavage at the Amide Nitrogen: A primary fragmentation pathway for tertiary amides is the cleavage of the N-C bonds.
-
Loss of a methyl radical (•CH₃): This would result in an ion at m/z 193.0719.
-
Loss of the dimethylamino group (•N(CH₃)₂): This leads to the formation of the 2-methyl-5-nitrobenzoyl cation, a highly stable acylium ion, which is expected to be a prominent peak.
-
-
Fragmentation of the Aromatic Ring and Nitro Group:
-
Loss of NO₂ (46 Da): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical.[3]
-
Loss of NO (30 Da): Another characteristic fragmentation of nitroaromatics.[3]
-
Formation of the Benzoyl Cation and subsequent loss of CO: Aromatic amides often form a stable benzoyl cation, which can then lose carbon monoxide (28 Da).[4][5]
-
Predicted Fragmentation Scheme:
Figure 3: Predicted major fragmentation pathways for this compound under Electron Ionization.
Table of Expected Fragments:
| m/z (Monoisotopic) | Proposed Structure | Fragmentation Pathway |
| 208.0848 | [C₁₀H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 193.0613 | [C₉H₉N₂O₃]⁺ | M⁺˙ - •CH₃ |
| 178.0739 | [C₁₀H₁₂NO₂]⁺˙ | M⁺˙ - NO |
| 164.0504 | [C₈H₈NO₂]⁺ | M⁺˙ - •N(CH₃)₂ (Acylium ion) |
| 162.0912 | [C₁₀H₁₂O]⁺˙ | M⁺˙ - NO₂ |
| 134.0395 | [C₈H₆O]⁺ | [m/z 164] - NO |
| 105.0334 | [C₇H₅O]⁺ | [m/z 164] - NO₂ - H |
| 77.0391 | [C₆H₅]⁺ | [m/z 105] - CO |
The base peak in the EI spectrum is likely to be the acylium ion at m/z 164, due to the stability of the positive charge on the carbonyl carbon and the facile loss of the dimethylamino radical.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that can yield a wealth of structural information. By employing a dual-pronged approach with both soft (ESI) and hard (EI) ionization techniques, a complete picture of the molecule can be obtained. ESI-MS is the method of choice for unequivocally determining the molecular weight via the observation of the protonated molecule [M+H]⁺. In contrast, EI-MS provides a detailed fragmentation pattern that serves as a structural fingerprint, allowing for confirmation of the connectivity of the various functional groups. The predicted fragmentation pathways, dominated by α-cleavage at the amide and characteristic losses from the nitro group, provide a robust framework for the interpretation of experimental data. This guide equips the researcher with the foundational knowledge and practical protocols to successfully analyze this compound and related compounds, contributing to the advancement of chemical and pharmaceutical research.
References
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Letzel, T., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(8), 611-633. Available at: [Link]
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YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]
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ResearchGate. (2012). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
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Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analyst. Available at: [Link]
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Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Available at: [Link]
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ResearchGate. (2010). Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom. Available at: [Link]
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Analytical Chemistry. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Available at: [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(11), 2354-2364. Available at: [Link]
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PubMed. (1996). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 51(10), 1371-1378. Available at: [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]
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Introduction: The Benzamide Scaffold and the Potent Influence of the Nitro Group
An In-Depth Technical Guide to the Biological Activity of Substituted Nitrobenzamides
The benzamide framework is a quintessential "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents across diverse disease areas.[1] Its synthetic tractability and ability to form key hydrogen bonds with biological targets have cemented its role in drug design. The introduction of a nitro (NO₂) group to this core, however, dramatically transforms its electronic and physicochemical properties, unlocking a vast spectrum of potent biological activities.[1][2]
The nitro group is a powerful electron-withdrawing moiety that profoundly alters the electron distribution of the benzamide molecule.[1] This modification can enhance interactions with enzymatic targets, modulate metabolic stability, and, most notably, function as a bioreductive "warhead".[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of substituted nitrobenzamides. We will delve into their mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications, supported by quantitative data and detailed experimental protocols to empower further research and development.
Core Mechanism of Action: Bioreductive Activation
A predominant mechanism underpinning the broad-spectrum activity of many nitroaromatic compounds, including nitrobenzamides, is bioreductive activation.[1] This process is particularly crucial for their antimicrobial and anticancer effects. The nitro group itself is relatively inert, but within the reducing environments of microbial cells or hypoxic tumors, it can be enzymatically reduced to generate highly reactive and cytotoxic species.[1][3]
The process typically involves a one-electron reduction of the nitro group to form a nitro radical anion.[1] This radical can then undergo further reduction to produce nitroso and hydroxylamine intermediates.[1] These reactive species are capable of causing widespread, indiscriminate damage to cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[1][3] This dual nature of the nitro group—acting as a pharmacophore when activated and a potential toxicophore if activation is not selective—is a central theme in its study.
Caption: Bioreductive activation pathway of nitrobenzamides.
Therapeutic Applications and Quantitative Data
Antimicrobial Activity
Nitro-containing compounds have long been a vital part of the antimicrobial arsenal.[1] Their efficacy against a wide range of pathogens, including bacteria, fungi, and parasites, is well-documented.[2]
Antimycobacterial Activity: A significant area of research has been the development of nitrobenzamides as potent agents against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.[4][5] Many of these compounds function as inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] The activity is highly dependent on the substitution pattern, with 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives showing exceptional potency.[5]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| A6 | MTB H37Rv | < 0.016 | [4] |
| A11 | MTB H37Rv | < 0.016 | [4] |
| C1 | MTB H37Rv | < 0.016 | [4] |
| C4 | MTB H37Rv | < 0.016 | [4] |
| 3,5-dinitro-N-hexylbenzamide | MTB H37Rv | 0.016 | [5] |
General Antibacterial Activity: The broad applicability of nitrobenzamides extends to other bacteria. The mechanism often involves the generation of reactive radicals following bioreduction within the bacterial cell.[3] For instance, derivatives of 4-nitrobenzamide have demonstrated good inhibitory action against both Gram-positive and Gram-negative bacteria.[6]
Anticancer Activity
The hypoxic (low oxygen) microenvironment of solid tumors provides an ideal setting for the selective activation of nitrobenzamide-based prodrugs.[1] Cellular reductases that are overexpressed in these conditions can efficiently reduce the nitro group, leading to localized production of cytotoxic species and targeted tumor cell killing.[1]
Several substituted nitrobenzamides have shown potent inhibitory activities against a range of cancer cell lines.[7] For example, a series of 4-substituted-3-nitrobenzamide derivatives demonstrated significant anti-tumor effects against human colon (HCT-116), melanoma (MDA-MB435), and leukemia (HL-60) cell lines.[7]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 4a | HCT-116 | 2.111 | [7] |
| 4a | MDA-MB435 | 1.904 | [7] |
| 4a | HL-60 | 2.015 | [7] |
| 4g | MDA-MB435 | 1.008 | [7] |
| 4g | HL-60 | 1.993 | [7] |
Anti-inflammatory Activity
Substituted nitrobenzamides have also been identified as potent anti-inflammatory agents.[1] Their mechanism in this context often involves the modulation of key inflammatory signaling pathways. Certain derivatives are effective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO) during inflammation.[1] By inhibiting iNOS, these compounds can mitigate NO-induced tissue damage. Furthermore, some nitrobenzamides can suppress the production of the pro-inflammatory cytokine TNF-α by inhibiting the transcription factor NF-κB.[1]
Caption: Inhibition of the NF-κB inflammatory pathway.
Antiviral Activity
The therapeutic reach of nitro-aromatic compounds also includes antiviral applications.[8][9] Nitazoxanide, a nitrothiazolide drug, is a prime example of a first-in-class broad-spectrum antiviral agent.[9] It has demonstrated efficacy against a wide range of RNA and DNA viruses, including influenza A and B, coronaviruses, and hepatitis B and C.[9] The mechanism often involves targeting host-regulated processes essential for viral replication, making it less susceptible to viral resistance.[9] Similarly, novel nitrobenzoxadiazole derivatives have been identified as potent inhibitors of influenza A virus replication.[8]
Structure-Activity Relationships (SAR)
Optimizing the biological activity of nitrobenzamides requires a deep understanding of their SAR. The potency and selectivity of these compounds are highly sensitive to the number, position, and chemical nature of substituents on the benzamide core.[1][10]
-
Role of the Nitro Group: The presence and position of the nitro group are often critical. For antimycobacterial activity, a nitro group at the 3-position is crucial, and activity is significantly enhanced in 3,5-dinitro derivatives.[5] Relocating the nitro group to the 4-position can lead to a substantial loss of activity.[5]
-
Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to penetrate microbial cell walls or cross cellular membranes.[11] For N-alkyl nitrobenzamides, optimal antimycobacterial activity is often observed with alkyl chains of intermediate length (six to ten carbons), balancing membrane permeation with aqueous solubility.[11]
-
Bioisosteric Replacement: To mitigate potential toxicity concerns associated with the nitro group, researchers have explored replacing it with bioisosteres. Substituting a nitro group with a trifluoromethyl (CF₃) group, for example, has been shown to maintain comparable antimycobacterial activity while potentially improving the pharmacokinetic or toxicological profile.[11]
Experimental Protocols: A Practical Guide
The following protocols are foundational for the synthesis and evaluation of substituted nitrobenzamides. They are designed to be self-validating by including appropriate controls.
General Synthesis of N-Substituted Nitrobenzamides
This protocol describes a common method for synthesizing nitrobenzamides via the reaction of a nitro-substituted benzoyl chloride with a desired amine.
Causality: The reaction is a nucleophilic acyl substitution where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, a highly reactive starting material. The use of a mild base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Methodology:
-
Preparation of Acyl Chloride: In a round-bottom flask under an inert atmosphere (N₂), suspend the desired nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the solution becomes clear.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude nitrobenzoyl chloride. Use this directly in the next step.
-
Amide Formation: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a separate flask cooled to 0 °C.
-
Slowly add a solution of the crude nitrobenzoyl chloride in the same solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure substituted nitrobenzamide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[4][12]
Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, one can identify the precise concentration at which bacteriostatic or fungistatic activity occurs. Including a growth control (no compound) validates that the media and inoculum are viable, while a sterility control (no inoculum) ensures the media is not contaminated.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the test nitrobenzamide compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.
-
Reserve wells for a positive control (growth control, media with inoculum only) and a negative control (sterility control, media only).
-
Inoculation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate all wells except the sterility control with 100 µL of the diluted microbial suspension.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[1]
Causality: The assay relies on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.[1]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the nitrobenzamide compound in the cell culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include wells with untreated cells (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: A typical workflow for nitrobenzamide drug discovery.
Conclusion and Future Directions
Substituted nitrobenzamides represent a versatile and powerful class of biologically active molecules with demonstrated potential in antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][2] Their activity is often driven by the unique bioreductive properties of the nitro group, a feature that can be exploited for selective targeting of pathogens or hypoxic tumors.[1][3] A thorough understanding of the structure-activity relationships is paramount for enhancing potency while mitigating potential off-target toxicity.[10][11] Future research will likely focus on the development of novel derivatives with improved safety profiles, perhaps through the use of advanced prodrug strategies or bioisosteric replacement of the nitro moiety. The detailed protocols and compiled data within this guide serve as a foundational resource to support and accelerate these critical drug discovery and development efforts.
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A Senior Application Scientist's Guide to the Foundational Characterization of Novel Nitro Compounds
Foreword: Beyond the Blueprint
In the realm of drug development and materials science, the introduction of a novel chemical entity is both a moment of profound opportunity and a call for rigorous scientific scrutiny. This is particularly true for nitro compounds, a class of molecules whose rich chemical reactivity has positioned them as critical intermediates, pharmacophores, and high-energy materials.[1][2][3] The very electronic properties that make them versatile—the potent electron-withdrawing nature of the nitro group—also imbue them with potential hazards that demand our respect and a systematic approach to their investigation.[3][4]
This guide is not a rigid checklist. It is a dynamic framework, born from field-proven insights, designed to guide the researcher through the foundational characterization of a newly synthesized nitro compound. We will move beyond simply listing procedures; we will delve into the why behind each experimental choice, ensuring that every step is part of a self-validating system. Our objective is to build a comprehensive, multi-faceted understanding of the molecule, from its synthesis and purity to its structural, thermal, and electrochemical identity, all while upholding the highest standards of safety.
Section 1: Synthesis and Purification — Establishing a Pure Foundation
The journey of characterization begins with the molecule's creation and isolation. The integrity of all subsequent data hinges on the purity of the starting material.
The Rationale of Synthesis
The synthesis of novel nitro compounds typically involves electrophilic nitration, where a mixture of nitric and sulfuric acid generates the reactive nitronium ion (NO₂⁺) to substitute onto an aromatic substrate.[1][5] However, a myriad of other methods exist, including the oxidation of primary amines or the Zinke nitration for specific precursors.[1][2]
The choice of synthetic route is a strategic one, dictated by factors such as:
-
Substrate Reactivity: Electron-rich aromatic systems are amenable to standard nitration, while more complex or sensitive substrates may require milder, specialized conditions to prevent side reactions or degradation.
-
Regioselectivity: The desired position of the nitro group on the molecule will influence the choice of reagents and reaction conditions.[1]
-
Scalability and Safety: The intended scale of the synthesis and the thermal hazards of the reaction must be considered from the outset.
The Imperative of Purification: Isolating the Target
A crude reaction mixture is a collection of the desired product, unreacted starting materials, byproducts, and reagents. Purification is non-negotiable. Column chromatography is a workhorse technique for this purpose, separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[6][7]
The principle is rooted in polarity: more polar compounds adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.[6]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform, packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully apply this solution to the top of the silica bed.
-
Elution: Begin adding the mobile phase (eluent) to the top of the column. The polarity of the eluent is critical; often, a gradient of increasing polarity (e.g., from pure hexane to an ethyl acetate/hexane mixture) is used to selectively elute compounds of varying polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Purity Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified novel nitro compound.
Caption: General workflow for the synthesis and purification of a novel nitro compound.
Section 2: Physicochemical & Thermal Characterization — Defining the Core Identity
With a pure compound in hand, we can begin to define its fundamental physical and thermal properties. This data is crucial for identification, assessing stability, and ensuring safe handling.
Elemental and Physical Properties
Preliminary tests can confirm the presence of the nitro group and establish basic physical constants.
-
Elemental Analysis: A qualitative test like the Sodium Fusion Test can confirm the presence of nitrogen.[8]
-
Melting Point: A sharp melting point range is a strong indicator of purity for a solid compound.
-
Solubility: Determining the compound's solubility in various solvents (e.g., water, ethanol, DMSO, acetone) is vital for preparing solutions for subsequent analyses.[9]
Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Understanding a nitro compound's response to heat is paramount for safety. TGA and DSC provide critical insights into thermal stability.[10][11][12]
-
TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of residual volatiles.[11][13]
-
DSC measures the heat flow into or out of a sample as it is heated, identifying phase transitions (like melting) and exothermic decompositions, which are characteristic of many nitro compounds.[13][14]
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified compound into a TGA/DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Method Programming: Program the instrument with the desired temperature profile. A typical method involves ramping the temperature at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Initiate the run and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis: Determine key parameters from the resulting thermograms, such as the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition (ΔH).
| Parameter | Description | Typical Value |
| Tonset (°C) | Onset temperature of decomposition | > 150 °C |
| Tpeak (°C) | Peak temperature of exothermic event | > 200 °C |
| Mass Loss (%) | % of mass lost during decomposition | Varies |
| ΔHdecomp (J/g) | Enthalpy of decomposition | Varies (High values indicate high energy release) |
Electrochemical Behavior: Cyclic Voltammetry (CV)
Cyclic Voltammetry is a powerful technique for probing the redox properties of a molecule.[15] For nitro compounds, it is particularly useful for studying the reduction of the nitro group, which often proceeds in distinct steps.[16] This information is invaluable in fields like sensor development or in understanding metabolic pathways.
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M Bu₄NPF₆).[17]
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Apply a potential waveform to the working electrode and measure the resulting current. A typical CV scan involves sweeping the potential to a negative value, then reversing the scan back to the starting potential.
-
Data Analysis: Identify the potentials of reduction and oxidation peaks from the voltammogram.
| Parameter | Description | Typical Value (vs. Ag/AgCl) |
| Epc (V) | Cathodic peak potential (Reduction) | -0.5 to -1.5 V |
| Epa (V) | Anodic peak potential (Oxidation) | Varies (if reversible) |
| E1/2 (V) | Formal reduction potential | Calculated from Epc and Epa |
Section 3: Spectroscopic and Structural Elucidation — Visualizing the Molecule
Spectroscopic methods provide the definitive evidence for a molecule's structure. Each technique offers a unique piece of the puzzle, and together they allow for unambiguous structural assignment.[18][19]
Caption: Integrated workflow for the structural elucidation of a novel compound.
Core Spectroscopic Techniques
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution MS can yield the exact molecular formula. The fragmentation pattern gives clues about the molecule's structure.[20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[19] The nitro group exhibits strong, characteristic absorption bands.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure determination in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which are common in aromatic nitro compounds.[9][19]
| Technique | Information Provided | Characteristic Signature for Nitro Compounds |
| Mass Spec | Molecular Weight, Molecular Formula | Molecular ion peak (M+). |
| IR Spec | Functional Groups | Strong absorptions at ~1550 cm⁻¹ (asymmetric) and ~1375 cm⁻¹ (symmetric) for the N-O stretch.[9] |
| ¹H NMR | Proton environment & connectivity | Protons on aromatic rings are shifted downfield due to the electron-withdrawing effect of -NO₂. |
| ¹³C NMR | Carbon skeleton | The carbon atom attached to the -NO₂ group is significantly deshielded. |
| UV-Vis Spec | Conjugated π systems | Absorption bands often appear at longer wavelengths (>270 nm) for aromatic nitro compounds.[9] |
The Gold Standard: X-Ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule.[22][23] It reveals precise bond lengths, bond angles, and intermolecular interactions, making it the ultimate tool for structural confirmation.[22][24] Growing a high-quality crystal is often the rate-limiting step.[17][22]
Section 4: Computational Corroboration — The In Silico Perspective
Modern chemical research benefits immensely from computational chemistry. Techniques like Density Functional Theory (DFT) can be used to calculate and predict many of the properties we measure experimentally.[25][26][27] By calculating the optimized geometry, spectroscopic properties (IR, NMR), and electronic structure, we can corroborate our experimental findings and gain deeper mechanistic insights.[24][28]
Section 5: Safety and Handling — A Culture of Prevention
Nitro compounds must be handled with care. Their potential toxicity and, in some cases, explosive nature demand strict adherence to safety protocols.[29][30][31]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle compounds in a well-ventilated fume hood. Avoid creating dust.[32]
-
Storage: Store nitro compounds in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials.[33]
-
Spill Management: In case of a spill, do not dry sweep. Gently wet the material with water before carefully collecting it for disposal.[34]
-
Waste Disposal: Dispose of all waste in accordance with institutional and local environmental regulations. Never mix nitro compound waste with other chemical waste streams without verification of compatibility.[30][34]
Caption: Core safety protocols for handling novel nitro compounds.
Conclusion
The characterization of a novel nitro compound is a systematic investigation that builds a pyramid of knowledge. It starts with a pure, well-defined foundation established through synthesis and purification. Upon this base, we layer an understanding of its physicochemical, thermal, and electrochemical properties. The structure is then definitively elucidated through a suite of spectroscopic techniques, ideally culminating in an X-ray crystal structure. Throughout this entire process, an unwavering commitment to safety is the scaffolding that protects the researcher and ensures the integrity of the work. This comprehensive approach transforms an unknown molecule into a well-understood entity, ready for its intended application in the advancement of science and technology.
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Methodological & Application
The Nitrobenzamide Scaffold: A Frontier in Medicinal Chemistry Explored Through the Lens of N,N,2-Trimethyl-5-nitrobenzamide
Introduction: Unveiling the Potential of a Sparsely Explored Chemical Entity
In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. This document delves into the potential applications of the nitrobenzamide scaffold, with a specific focus on the hypothetical yet illustrative compound, N,N,2-trimethyl-5-nitrobenzamide. While direct, extensive research on this particular molecule is not publicly available, its structural motifs—a nitroaromatic ring and a benzamide core—are present in a wide array of biologically active compounds. This guide will, therefore, extrapolate from established knowledge of related structures to provide a forward-looking perspective on the potential therapeutic avenues and research protocols for this compound and its analogs.
The nitro group, often considered a "love-hate" functional group in medicinal chemistry, can be both a pharmacophore and a toxicophore.[1][2] Its strong electron-withdrawing nature significantly influences the electronic properties of the parent molecule, often enhancing interactions with biological targets.[2] The benzamide moiety, on the other hand, is a well-established pharmacophore found in drugs targeting a range of conditions from psychosis to cancer.[3][4][5] The strategic combination of these two functionalities in this compound presents a compelling case for its investigation as a novel therapeutic agent.
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry of nitrobenzamides. We will dissect the potential mechanisms of action, propose detailed synthetic and biological evaluation protocols, and provide a framework for a rational drug discovery campaign centered around this promising scaffold.
Part 1: The Nitrobenzamide Scaffold - A Synthesis of Bioactivity
The unique combination of the nitro group and the benzamide core suggests several potential avenues for therapeutic intervention. The nitroaromatic component is a hallmark of compounds with antimicrobial and antiparasitic activity, where the nitro group can undergo bioreduction in hypoxic environments to generate cytotoxic reactive nitrogen species.[1][2] This mechanism is the basis for the efficacy of drugs like metronidazole.[6]
Furthermore, the benzamide structure is a versatile scaffold. Various substituted benzamides have been developed as dopamine D2 receptor antagonists for the treatment of schizophrenia, while others have shown promise as anticonvulsants.[3] More recently, benzamide derivatives have emerged as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, opening up possibilities in the realm of targeted protein degradation with proteolysis-targeting chimeras (PROTACs).[4][5][7]
The N,N-dimethyl and the ortho-methyl substitutions on the benzamide of our lead molecule, this compound, would further modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the activities of related compounds, we can hypothesize the following potential applications for this compound:
| Potential Therapeutic Area | Hypothesized Mechanism of Action | Key Structural Feature |
| Antimicrobial/Antiparasitic | Bioreduction of the nitro group in anaerobic or hypoxic microorganisms to form cytotoxic radicals that damage DNA and other macromolecules.[1][2] | 5-Nitro group |
| Oncology | 1. Hypoxia-activated prodrug: Selective cytotoxicity in the hypoxic microenvironment of solid tumors. 2. Cereblon (CRBN) modulation: Potential as a ligand for CRBN-based PROTACs to induce targeted protein degradation of oncoproteins.[4][5] | 5-Nitro group (hypoxia activation), Benzamide core (CRBN binding) |
| Central Nervous System (CNS) Disorders | Modulation of neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) or ion channels, based on the broad activity of other benzamide derivatives.[3] | Benzamide scaffold |
Part 2: A Roadmap for Investigation - Synthetic and Biological Protocols
A systematic investigation of this compound requires robust synthetic and biological evaluation protocols. The following sections provide a detailed, step-by-step guide for researchers to synthesize and characterize this compound and to explore its potential therapeutic activities.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route starting from commercially available materials.
Objective: To synthesize this compound in high purity.
Materials:
-
2-Methyl-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylamine (2M solution in THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-methyl-5-nitrobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of dimethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the acid chloride.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizing the Synthetic Workflow:
Caption: Synthetic scheme for this compound.
Protocol 2: In Vitro Evaluation of Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (DMSO vehicle)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective growth media.
-
Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).
-
-
Serial Dilution of the Test Compound:
-
Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Include wells for positive control (antibiotic only), negative control (medium and inoculum), and vehicle control (medium, inoculum, and DMSO at the highest concentration used).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visual inspection or measurement of optical density (OD) at 600 nm can be used to determine growth inhibition.
-
Visualizing the Antimicrobial Screening Workflow:
Caption: Workflow for in vitro antimicrobial activity screening.
Protocol 3: Evaluation of Cytotoxicity in Cancer Cell Lines
Objective: To assess the cytotoxic potential of this compound against a panel of human cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., hTERT-RPE1) for selectivity assessment
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM).
-
Include wells for a positive control, a negative control (medium only), and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence/luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Part 3: Future Directions and Concluding Remarks
The exploration of this compound and its analogs represents a promising, albeit underexplored, area of medicinal chemistry. The protocols outlined in this guide provide a solid foundation for initiating a drug discovery program centered on this scaffold.
Future studies should focus on:
-
Mechanism of Action Studies: If antimicrobial or anticancer activity is observed, further experiments should be conducted to elucidate the precise mechanism of action. This could involve investigating DNA damage, reactive oxygen species generation, or specific enzyme inhibition.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR around the nitrobenzamide core. Modifications to the substitution pattern on the aromatic ring and the N-alkyl groups could lead to improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced into animal models of infection or cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
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Exploring the Anti-Tumor Potential of Substituted Nitrobenzamides: A Guide for Researchers
Introduction: The Therapeutic Promise of a Privileged Scaffold
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful drugs.[1] The strategic introduction of a nitro group to this scaffold dramatically alters its electronic properties, paving the way for a new generation of therapeutic agents with potent anti-tumor activity.[2] This guide provides an in-depth exploration of the anti-tumor properties of substituted nitrobenzamides, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for their preclinical assessment.
While the presence of a nitro group can sometimes be a structural alert for mutagenicity, numerous nitroaromatic compounds have emerged as promising anticancer agents.[3] The strong electron-withdrawing nature of the nitro group can enhance a compound's interaction with biological targets and can be bioreductively activated in the hypoxic environment characteristic of solid tumors.[2]
Mechanisms of Action: A Multi-pronged Attack on Cancer
Substituted nitrobenzamides exert their anti-tumor effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[4][5] This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A key mechanism of action for some N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[6]
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Certain benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[7][8] HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin state, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[9]
Targeting DNA Repair Pathways: PARP Inhibition
The benzamide scaffold is also a key feature in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.
Induction of Apoptosis and Inhibition of Pro-Survival Signaling
Many substituted nitrobenzamides have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12][13] This can be achieved through various interconnected pathways:
-
NFκB Pathway Inhibition: Some N-substituted benzamides can inhibit the activation of NFκB, a transcription factor that promotes the expression of pro-survival genes.[13] By blocking NFκB, these compounds sensitize cancer cells to apoptotic stimuli.
-
Modulation of Akt/mTOR and ERK Pathways: Certain nitro-substituted compounds have been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are frequently overactive in cancer and play a central role in cell growth, proliferation, and survival.[14]
The following diagram illustrates the multifaceted mechanisms of action of substituted nitrobenzamides.
Caption: Mechanisms of Anti-Tumor Activity of Substituted Nitrobenzamides.
In Vitro Evaluation: A Step-by-Step Guide
A crucial first step in evaluating the anti-tumor potential of novel substituted nitrobenzamides is a comprehensive in vitro assessment.[15][16][17] This typically involves a panel of cancer cell lines to determine the compound's potency and selectivity.
Cell Viability Assays: Gauging Cytotoxicity
Cell viability assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth.[18][19] The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of viable cells.
Table 1: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.[20] | Reduction of XTT to a water-soluble orange formazan product.[21] |
| Solubility of Product | Insoluble, requires a solubilization step.[20] | Soluble in culture medium.[21] |
| Endpoint | Absorbance measurement after solubilization. | Direct absorbance measurement. |
| Advantages | Cost-effective and well-established. | Simpler and faster protocol. |
| Disadvantages | Requires an additional solubilization step. | Can be more expensive than MTT. |
Protocol 1: MTT Cell Viability Assay [19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the substituted nitrobenzamide and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: XTT Cell Viability Assay [21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the prepared XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Absorbance Reading: Read the absorbance at 450 nm and 660 nm (for background correction) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Cell Cycle Analysis: Unveiling Effects on Cell Division
To understand how a compound affects cell proliferation, it is essential to analyze its impact on the cell cycle.[22][23] Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[24]
Protocol 3: Cell Cycle Analysis by Flow Cytometry [25]
-
Cell Treatment: Treat cancer cells with the substituted nitrobenzamide at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing.[25] The cells can be stored at 4°C for up to two weeks.[25]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assays: Confirming Programmed Cell Death
To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.[12] The Annexin V/PI assay is a widely used method to detect early and late apoptotic cells.
Protocol 4: Annexin V/PI Apoptosis Assay by Flow Cytometry [26]
-
Cell Treatment: Treat cancer cells with the substituted nitrobenzamide at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
The following diagram outlines the general workflow for the in vitro evaluation of substituted nitrobenzamides.
Caption: Workflow for In Vitro Evaluation of Substituted Nitrobenzamides.
In Vivo Preclinical Evaluation: From the Bench to Animal Models
Promising candidates identified through in vitro screening should be further evaluated in in vivo models to assess their efficacy and safety in a more complex biological system.[27] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[28][29]
Xenograft Models: A Gold Standard for Efficacy Studies
There are two main types of xenograft models used in preclinical studies:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunocompromised mice.[28] They are valuable for initial efficacy testing and are relatively easy to establish.
-
Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from a patient directly into mice.[30] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.[30]
Protocol 5: Subcutaneous Xenograft Model for Efficacy Studies [27]
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure them with calipers and calculate the tumor volume.
-
Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the substituted nitrobenzamide via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the anti-tumor efficacy of the compound.
Conclusion and Future Directions
Substituted nitrobenzamides represent a versatile and promising class of compounds with significant potential for the development of novel anti-cancer therapies. Their ability to target multiple key pathways in cancer cells provides a strong rationale for their continued investigation. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to preclinical in vivo assessment. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their potential in combination with other anti-cancer agents to overcome drug resistance and improve therapeutic outcomes.
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Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. (2025). Journal of Medicinal Chemistry. [Link]
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Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2898-2904. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1–7. [Link]
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Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2021). Vitae, 28(1), 34183. [Link]
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Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. (2017). Journal of General Virology, 98(4), 836–849. [Link]
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Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents. (2021). Seminars in Cancer Biology, 73, 1-2. [Link]
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Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved January 23, 2026, from [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. Retrieved January 23, 2026, from [Link]
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Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). European Journal of Medicinal Chemistry, 252, 115293. [Link]
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Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. (2016). Chemical Science, 7(12), 6890-6897. [Link]
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Application Notes and Protocols for Screening N,N,2-trimethyl-5-nitrobenzamide Against Cancer Cell Lines
Introduction: The Rationale for Investigating N,N,2-trimethyl-5-nitrobenzamide in Oncology
The landscape of cancer drug discovery is continually evolving, with a significant focus on identifying novel small molecules that can selectively target cancer cells. Within this area of research, nitroaromatic compounds have garnered considerable interest. The nitro group (NO2) is a potent electron-withdrawing moiety that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its presence can lead to a range of biological activities, including antineoplastic effects.[1][2] The benzamide scaffold is also a privileged structure in medicinal chemistry, appearing in a variety of approved drugs. The combination of these two functionalities in this compound presents a compelling case for its investigation as a potential anticancer agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial screening and characterization of this compound's potential as an anti-cancer therapeutic. We will outline a systematic, multi-tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The protocols provided are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Part 1: Foundational Screening - Assessing Cytotoxicity
The first critical step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation across a panel of cancer cell lines. This initial screen will help identify sensitive cell lines and determine the concentration range for subsequent, more detailed assays.
Cell Line Selection: A Strategic Approach
The choice of cell lines is crucial for a meaningful initial screen. It is recommended to use a diverse panel that represents different cancer types. The National Cancer Institute's NCI-60 panel is a well-established resource for this purpose.[3] A starting point could include, but is not limited to:
-
MCF-7: Breast adenocarcinoma (hormone-responsive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colon carcinoma
-
PC-3: Prostate carcinoma
-
HeLa: Cervical carcinoma
Including a non-cancerous cell line, such as human dermal fibroblasts (HDF), is also essential to assess for selective cytotoxicity against cancer cells.
Experimental Workflow for Cytotoxicity Screening
The following workflow provides a systematic approach to assess the cytotoxic effects of this compound.
Caption: General workflow for cytotoxicity screening of this compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Alternative Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[6] It is often considered to have a better signal-to-noise ratio than the MTT assay.[6][7]
Procedure: The initial steps of cell seeding and treatment are the same as for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis and Interpretation
The results from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC50) for each cell line.
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | [Hypothetical Value] |
| MDA-MB-231 | [Hypothetical Value] |
| A549 | [Hypothetical Value] |
| HCT116 | [Hypothetical Value] |
| PC-3 | [Hypothetical Value] |
| HeLa | [Hypothetical Value] |
| HDF | [Hypothetical Value] |
A lower IC50 value indicates greater potency. Significant differences in IC50 values between cancer and non-cancerous cell lines suggest potential cancer-selective cytotoxicity.
Part 2: Mechanistic Investigations - Unraveling the Mode of Action
Once the cytotoxic activity of this compound is established, the next step is to investigate its mechanism of action. Key questions to address include whether the compound induces apoptosis (programmed cell death) and if it affects the cell cycle.
Apoptosis Induction Assays
Apoptosis is a key mechanism by which many chemotherapeutic agents kill cancer cells.[8] Several assays can be used to determine if this compound induces apoptosis.
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][10] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspase-3 is a key executioner caspase. Assays are available that use a substrate for caspase-3 that fluoresces upon cleavage.[11][12]
Protocol: This can be performed using a plate-based assay or by flow cytometry following the manufacturer's instructions for the specific kit used.
Cell Cycle Analysis
Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[13] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[14][15][16][17]
Protocol:
-
Cell Treatment: Treat cells with this compound at sub-lethal concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Interpretation: The resulting DNA histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.
Part 3: Exploring Potential Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer.[18][19] Identifying which pathways are modulated by this compound can provide crucial insights into its mechanism of action and potential for targeted therapy.
Hypothetical Signaling Pathway Involvement
Given the chemical nature of nitrobenzamides, several key cancer-related signaling pathways could be affected.[8][20] The p53 tumor suppressor pathway is a central regulator of cell cycle arrest and apoptosis. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently hyperactivated in cancer and are critical for cell growth and survival.[19]
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Further investigation into the specific molecular targets of this compound would require more advanced techniques such as Western blotting for key signaling proteins, kinase profiling assays, or proteomic approaches.
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro screening of this compound as a potential anti-cancer agent. The proposed workflow, from broad cytotoxicity screening to initial mechanistic studies, will enable researchers to systematically evaluate its therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo studies in animal models, to fully characterize its efficacy and safety profile. The exploration of novel chemical entities like this compound is essential for the continued advancement of cancer therapeutics.
References
-
PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]
-
Sino Biological. (n.d.). All Cancer Signaling Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Signal Transduction in Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay (panel A), SRB assay (panel B), cell number (panel C) and.... Retrieved from [Link]
-
AACR Journals. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
YouTube. (2021). Cell Viability and Cytotoxicity determination using MTT assay. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
StudySmarter. (n.d.). Cancer Cell Signaling: Pathways & Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. Retrieved from [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of cell cycle by flow cytometry. Retrieved from [Link]
-
MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2013). MTT assay or SRB assay, which one gives accurate results?. Retrieved from [Link]
-
YouTube. (2021). Cell cycle analysis by flow cytometry. Retrieved from [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Biology Pathways | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
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- 16. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N,2-trimethyl-5-nitrobenzamide
Welcome to the technical support center for the synthesis of N,N,2-trimethyl-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address the common challenges and frequently encountered issues in the multi-step synthesis of this compound, providing troubleshooting insights and validated protocols to enhance your experimental success.
Overview of Synthetic Strategy
The most reliable and common laboratory synthesis of this compound proceeds via a two-step sequence starting from 2-methyl-5-nitrobenzoic acid. This strategy involves:
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: Reaction of the activated acyl chloride with dimethylamine to form the desired tertiary amide.
This approach is generally favored over alternatives, such as the direct nitration of N,N,2-trimethylbenzamide, due to the challenges in controlling regioselectivity during the electrophilic aromatic substitution, which would likely result in a difficult-to-separate mixture of isomers.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Part 1: Acyl Chloride Formation
Q1: My reaction to form the acyl chloride is sluggish or incomplete. What's going wrong?
A1: Incomplete conversion of the carboxylic acid to the acyl chloride is a common issue.
-
Cause 1: Reagent Quality: Thionyl chloride (SOCl₂) and oxalyl chloride can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a recently opened one.
-
Troubleshooting 1: Ensure your reagents are of high purity and handled under anhydrous conditions.
-
Cause 2: Insufficient Reagent: While a slight excess (1.2-1.5 equivalents) of the chlorinating agent is typical, stubborn acids may require more.
-
Troubleshooting 2: Increase the equivalents of SOCl₂ or (COCl)₂ to 2.0 and monitor the reaction by quenching a small aliquot with methanol, followed by LC-MS or TLC analysis to check for the disappearance of the starting acid (as its methyl ester).
-
Cause 3: Lack of Catalyst: For oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is essential to form the reactive Vilsmeier reagent, which is the active chlorinating species. For thionyl chloride, DMF can also accelerate the reaction.
-
Troubleshooting 3: Add 1-2 drops of DMF per gram of starting acid to your reaction mixture.
Q2: The reaction mixture turned dark brown/black during the acyl chloride formation. Is this normal?
A2: Significant darkening can indicate decomposition, especially if heating is too aggressive.
-
Cause: The nitro group makes the aromatic ring electron-deficient and susceptible to decomposition at high temperatures, especially in the presence of strong reagents like SOCl₂.
-
Troubleshooting:
-
Maintain a moderate reaction temperature. For SOCl₂, gentle reflux (around 70-80°C) is usually sufficient. For the more reactive oxalyl chloride, the reaction can often be run at room temperature.
-
Ensure the starting material is pure. Impurities can often act as catalysts for decomposition.
-
Part 2: Amidation Reaction
Q3: My final yield of this compound is low after the amidation step.
A3: Low yields in the amidation step often point to issues with the nucleophile, the electrophile, or competing side reactions.
-
Cause 1: Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly moisture-sensitive. Any water present in the solvent, glassware, or dimethylamine solution will hydrolyze it back to the starting carboxylic acid.
-
Troubleshooting 1: Ensure all glassware is oven-dried. Use an anhydrous solvent (e.g., DCM, THF) and a solution of dimethylamine in an organic solvent (like 2M in THF) rather than an aqueous solution. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Cause 2: Loss of Dimethylamine: Dimethylamine is a volatile gas (B.P. 7°C). If the reaction is run at elevated temperatures or if the vessel is not properly sealed, the nucleophile can escape.
-
Troubleshooting 2: Perform the addition of the acyl chloride to the dimethylamine solution at a low temperature (0°C) and allow the reaction to slowly warm to room temperature.[3] Ensure the reaction flask is well-sealed.
-
Cause 3: Inadequate Acid Scavenging: The reaction of an acyl chloride with an amine generates one equivalent of HCl.[4] This will protonate the dimethylamine, rendering it non-nucleophilic.
-
Troubleshooting 3: Use at least two equivalents of dimethylamine: one to act as the nucleophile and one to act as the base to neutralize the HCl. Alternatively, use one equivalent of dimethylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]
Q4: My TLC/LC-MS shows a significant amount of unreacted 2-methyl-5-nitrobenzoic acid in my final product. How do I remove it?
A4: The presence of the starting acid is typically due to the hydrolysis of the acyl chloride intermediate.
-
Purification Strategy 1 (Acid-Base Extraction): After the reaction is complete, quench the mixture and dilute it with a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.
-
Purification Strategy 2 (Recrystallization): If the amount of acid impurity is minor, it can often be removed during the final purification. See the purification section below for details.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Methyl-5-nitrobenzoic acid | 1.0 eq |
| Reagent | Thionyl Chloride (SOCl₂) | 1.5 eq |
| Catalyst | N,N-Dimethylformamide (DMF) | 2-3 drops |
| Solvent | None (neat) or Toluene | Anhydrous conditions are critical. |
| Temperature | 75°C (Gentle Reflux) | Balances reaction rate with minimizing degradation. |
| Reaction Time | 2-3 hours | Monitor for cessation of gas (SO₂, HCl) evolution. |
Step-by-Step Methodology:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution), add 2-methyl-5-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) followed by 2-3 drops of DMF.
-
Heat the mixture gently to 75°C under an inert atmosphere. Vigorous gas evolution should be observed.
-
Maintain the temperature for 2-3 hours until the gas evolution ceases. The solution should become clear.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps).
-
The resulting crude 2-methyl-5-nitrobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Methyl-5-nitrobenzoyl chloride | 1.0 eq |
| Reagent | Dimethylamine (2.0 M in THF) | 2.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent hydrolysis. |
| Temperature | 0°C to Room Temperature | Controls initial exotherm and ensures completion. |
| Reaction Time | 1-2 hours | The reaction is generally fast. |
Step-by-Step Methodology:
-
In an oven-dried flask under an inert atmosphere, add the solution of dimethylamine in THF (2.5 eq).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 2-methyl-5-nitrobenzoyl chloride from the previous step in a minimal amount of anhydrous THF.
-
Add the acyl chloride solution dropwise to the cold, stirring dimethylamine solution. A white precipitate (dimethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Guide
Q5: What is the best method to purify the final product?
A5: Recrystallization is the most effective method for obtaining high-purity this compound, which is a solid at room temperature.[5]
-
Recommended Solvent System: An ethanol/water mixture is an excellent choice. The compound is highly soluble in hot ethanol and sparingly soluble in water.
-
Troubleshooting Table: Recrystallization
| Issue | Possible Cause | Solution |
| Product oils out, does not crystallize | Solution is supersaturated; cooling is too rapid. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot ethanol. Allow the solution to cool much more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling | Too much solvent was used. | Remove some of the solvent by gentle heating or under a stream of nitrogen, then allow it to cool again. |
| Yield is very low | Too much solvent was used, or the product has significant solubility in the cold solvent mixture. | Minimize the amount of hot solvent used for dissolution. After cooling to room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.[5] |
| Product is still impure (colored) | Colored impurities are co-precipitating. | If impurities are highly colored, a small amount of activated charcoal can be added to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
Recrystallization Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4814505A - Purification of n-vinylformamide.
-
YouTube. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2-methyl-5-nitroaniline molecule (experimental geometry) with.... Retrieved from [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
Sources
Technical Support Center: Purification of N,N,2-trimethyl-5-nitrobenzamide
Welcome to the technical support center for the purification of N,N,2-trimethyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. The methodologies presented here are grounded in established chemical principles and best practices for analogous molecular structures.
Purification Strategy Workflow
The initial step in any purification process is to assess the purity of the crude material and identify the nature of the impurities. This will guide the selection of the most appropriate purification technique.
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q1: I've dissolved my crude product in a hot solvent, but upon cooling, it "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at the elevated temperature, or the solution is supersaturated to the point where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. Here’s a systematic approach to troubleshoot this:
-
Re-heat and Agitate: Re-heat the solution until the oil fully redissolves. Then, introduce vigorous stirring or scratching of the inner wall of the flask with a glass rod as it cools. This can induce nucleation.
-
Add More Solvent: Your solution may be too concentrated. While hot, add more of the same solvent in small increments until the solution is just below saturation.
-
Cool Slowly: Allow the flask to cool to room temperature slowly, undisturbed. Then, proceed to cool it in an ice bath. Rapid cooling often promotes oiling out.[1]
-
Change the Solvent System: If the above steps fail, the solvent is likely unsuitable.
-
If the compound is too soluble, consider a less polar solvent.
-
If it's not soluble enough, a more polar solvent might be needed.
-
A solvent/anti-solvent system can be very effective. Dissolve the crude product in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol or acetone). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Q2: My recrystallization yielded very few crystals, and the recovery is low. How can I improve the yield?
A2: Low recovery is a common issue. Here are the primary causes and their solutions:
-
Too Much Solvent: You may have used an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the solution even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.[1]
-
Cooling is Incomplete: Ensure you have allowed sufficient time for crystallization at room temperature, followed by a period in an ice bath (e.g., 15-30 minutes) to maximize precipitation.[1]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[1]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.
Column Chromatography Issues
Q3: My compound is streaking on the TLC plate. How can I get clean separation on a column?
A3: Streaking on a Thin Layer Chromatography (TLC) plate is a strong indicator of problems you will face on a larger scale with column chromatography. The primary causes are:
-
Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample.
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, the compound will travel with the solvent front with little separation. If it's not polar enough, it will remain at the baseline. Aim for an Rf value of 0.2-0.4 for the desired compound for good separation on a column.
-
Acidic or Basic Nature of the Compound: this compound is a neutral compound. However, if impurities are acidic (like a carboxylic acid by-product from over-oxidation) or basic, they can interact with the silica gel, causing streaking. Adding a small amount of a modifier to your mobile phase can resolve this. For acidic impurities, a small amount of acetic acid (e.g., 0.5-1%) can help. For basic impurities, triethylamine (e.g., 0.5-1%) is often used.[2]
Q4: I'm not getting good separation between my product and an impurity. What are my options?
A4: Achieving good separation between compounds with similar polarities can be challenging.
-
Optimize the Mobile Phase:
-
Fine-tune the Polarity: Make small, incremental changes to the solvent ratio of your mobile phase. For example, if you are using a 20% ethyl acetate in hexanes mixture, try 18% or 22%.
-
Change the Solvents: Sometimes, changing the solvent system entirely can alter the selectivity. For instance, replacing ethyl acetate with dichloromethane or a mixture of acetone and hexanes might improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. While silica gel is most common, alumina (basic or neutral) or reverse-phase silica (like C18) can offer different selectivities.[2]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run can improve the separation of complex mixtures.[2]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in my crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of similar nitroaromatic compounds include:
-
Starting Materials: Unreacted 2-methyl-5-nitrobenzoic acid or dimethylamine.
-
Positional Isomers: If the nitration step is not perfectly regioselective, you may have other isomers of the nitro group on the aromatic ring. For example, in the synthesis of 2-chloro-5-nitrobenzaldehyde, the 2-chloro-3-nitrobenzaldehyde isomer is a common impurity.[3][4]
-
By-products from Side Reactions: Over-nitration could lead to dinitro-derivatives. If the synthesis starts from an aldehyde, oxidation to the corresponding carboxylic acid is a possibility.[4]
Q2: How do I assess the purity of my crude and purified this compound?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify any impurities if they are present in significant amounts.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad and depressed melting point suggests the presence of impurities.
Q3: What solvents should I consider for the recrystallization of this compound?
A3: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule due to the amide and nitro groups, but also has non-polar character from the aromatic ring and methyl groups. A systematic screening of solvents is the best approach.
| Solvent Class | Examples | Rationale for Use |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the nitro and amide groups. The alkyl chain provides some non-polar character. Ethanol is often a good starting point.[1][3] |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of compounds. Often used as the "good" solvent in a solvent/anti-solvent pair. |
| Esters | Ethyl Acetate | A moderately polar solvent. Good for dissolving many organic compounds. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Can be effective but are more volatile and have higher toxicity. |
| Aromatic Hydrocarbons | Toluene | May dissolve the compound well when hot due to the aromatic ring, but solubility may be too high at room temperature. |
| Anti-Solvents | Water, Hexanes | Used in combination with a more polar "good" solvent to induce crystallization. Water is a good anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone. |
Q4: What are the key safety precautions when handling this compound?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: While not explicitly stated to be flammable, organic compounds can be combustible. Keep away from open flames and sources of ignition.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a solvent system that gives your desired compound an Rf of approximately 0.2-0.4 on a TLC plate.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 1,2,4-Trimethyl-5-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of N,N,2-trimethyl-5-nitrobenzamide
Welcome to the technical support guide for the synthesis of N,N,2-trimethyl-5-nitrobenzamide. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights to enhance reaction yield, improve product purity, and ensure procedural safety. Our guidance is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory settings.
Synthetic Overview & Strategic Planning
The synthesis of this compound is typically approached via a two-stage process: the nitration of a suitable precursor to form 2-methyl-5-nitrobenzoic acid, followed by an amidation reaction. The choice of amidation strategy is the most critical factor influencing yield and purity. Below is a logical workflow illustrating the primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My overall yield is significantly lower than expected (<60%). What are the most common causes?
A1: Low overall yield is a frequent issue that can originate from either the precursor synthesis or the final amidation step. A systematic investigation is crucial.
-
Purity of 2-Methyl-5-nitrobenzoic Acid: The primary cause of yield loss is often the formation of unwanted isomers during the nitration of 2-methylbenzoic acid.[1][2] The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups lead to a mixture of products, primarily the desired 2-methyl-5-nitro isomer and the 2-methyl-3-nitro isomer. Failure to remove the 3-nitro isomer will carry it through the reaction, complicating purification and reducing the yield of the desired final product.
-
Inefficient Amidation: The conversion of the carboxylic acid to the amide is the second critical point for yield loss. Direct thermal amidation often results in low conversion.[3] The acyl chloride route is generally higher-yielding but is susceptible to hydrolysis if not performed under anhydrous conditions.[4]
-
Product Loss During Workup: Significant product can be lost during extraction and recrystallization.[4] Using excessive solvent during recrystallization is a common error that leaves a substantial amount of product in the mother liquor.
Q2: I am observing isomeric impurities in my 2-methyl-5-nitrobenzoic acid precursor. How can I remove them?
A2: Isomer separation is critical for a clean downstream reaction. The 2-methyl-5-nitro and 2-methyl-3-nitro isomers often have different solubilities that can be exploited.
-
Solution: Fractional Recrystallization. This is the most effective method. A solvent system where the desired 5-nitro isomer has lower solubility, especially at cooler temperatures, should be employed. Ethanol/water or acetone/water mixtures are often effective. The principle is to dissolve the crude mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble desired isomer will crystallize out, leaving the more soluble isomer in the solution.[5]
| Purification Method | Solvent System | Temperature | Expected Purity of 5-Nitro Isomer |
| Suspension/Slurry | Methanol/Water (1:1 v/v) | Room Temp | >99% |
| Recrystallization | Dilute Ethanol | Cool Slowly to 0-5 °C | >99.5% |
Q3: My amidation reaction via the acyl chloride route is sluggish or results in a complex mixture. What's going wrong?
A3: This points to two likely culprits: degradation of the acyl chloride intermediate or suboptimal reaction conditions.
-
Probable Cause 1: Hydrolysis of the Acyl Chloride. Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of moisture.[4] This not only consumes the intermediate but the resulting carboxylic acid can complicate the workup.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry dichloromethane or THF). Perform the reaction under an inert atmosphere (N₂ or Argon). The thionyl chloride or oxalyl chloride used to make the acyl chloride should be fresh and of high purity.
-
-
Probable Cause 2: Incorrect Stoichiometry or Temperature. The reaction of the acyl chloride with N,N-dimethylamine is highly exothermic. Uncontrolled addition can lead to side reactions. A base is also required to neutralize the HCl generated, which would otherwise protonate the amine, rendering it non-nucleophilic.[4]
-
Solution: Dissolve the acyl chloride in an anhydrous solvent and cool the solution to 0 °C in an ice bath. Add the N,N-dimethylamine (and a non-nucleophilic base like triethylamine, if needed) dropwise to maintain the temperature below 10 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Q4: I am attempting a direct amidation using a boron-based catalyst, but the reaction stalls at ~50% conversion.
A4: Direct amidation reactions are equilibrium-limited, with water as a byproduct. The primary challenge is effectively removing this water to drive the reaction to completion.[6]
-
Probable Cause: Inefficient Water Removal. The accumulation of water can hydrolyze the activated intermediate or shift the equilibrium back towards the starting materials.[7]
-
Solution: Use a Dean-Stark apparatus with a refluxing solvent (e.g., toluene) to azeotropically remove water. Alternatively, for smaller scales or lower temperatures, add activated molecular sieves (3Å or 4Å) directly to the reaction flask. Ensure the sieves are properly activated by heating under vacuum before use. Borate esters, such as B(OCH₂CF₃)₃, have shown higher conversions compared to simple boronic acids for challenging substrates.[3]
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is preferable for large-scale synthesis: the acyl chloride method or direct catalytic amidation?
A: For scalability, the acyl chloride route is often preferred in industrial settings. While it involves an extra step, the reactions are typically fast, high-yielding, and more robust than direct amidation.[6] The starting materials (thionyl chloride, oxalyl chloride) are relatively inexpensive. Direct catalytic amidation is a "greener" alternative as it avoids stoichiometric activators, but can suffer from high catalyst loading and the need for stringent water removal, which can be challenging on a large scale.[6]
Q: What are the key safety precautions for this synthesis?
A: Several hazards must be managed:
-
Nitration: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and the reaction is exothermic. It must be prepared and used in a fume hood with appropriate personal protective equipment (PPE). The addition of the substrate should be slow and controlled, with cooling to prevent thermal runaways.[8]
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) and oxalyl chloride are toxic and corrosive and react violently with water. They release toxic gases (SO₂ or CO/CO₂) and HCl. These reagents must be handled in a well-ventilated fume hood.
-
Amine Reagents: N,N-dimethylamine is a flammable and corrosive gas/liquid. It should be handled with care.
Q: How can I best monitor the progress of the amidation reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting carboxylic acid (or acyl chloride) and the final amide product (e.g., 30-50% ethyl acetate in hexanes). The carboxylic acid will typically have a lower Rf and may streak, while the amide will have a higher Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS or GC-MS can be used to determine the ratio of starting material to product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid
This protocol details the nitration of 2-methylbenzoic acid.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.[8]
-
Dissolution: Slowly add 10.0 g of 2-methylbenzoic acid to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the dissolved 2-methylbenzoic acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.[8]
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-methyl-5-nitrobenzoic acid.
Protocol 2: Synthesis of this compound (Acyl Chloride Route)
This protocol provides a robust method for the final amidation step.
Caption: Key steps in the acyl chloride amidation route.
-
Acyl Chloride Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 10.0 g of 2-methyl-5-nitrobenzoic acid in 50 mL of anhydrous dichloromethane (DCM). Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Slowly add 1.5 equivalents of oxalyl chloride (or thionyl chloride) dropwise at room temperature. Stir the mixture for 2-3 hours or until gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Remove the excess oxalyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in 50 mL of anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve 2.2 equivalents of N,N-dimethylamine (often supplied as a solution in THF or as the hydrochloride salt with an added base like triethylamine) in 20 mL of anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the cold acyl chloride solution over 20 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexanes.[9]
References
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
- How to overcome common problems in Benzamide synthesis?. Benchchem.
- the prepar
- Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystalliz
- Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. YouTube. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
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- 2. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
n,n,2-trimethyl-5-nitrobenzamide stability under experimental conditions
Welcome to the technical support center for N,N,2-trimethyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
I. Introduction to the Stability of this compound
This compound possesses two key functional groups that dictate its stability: a tertiary benzamide and a nitroaromatic ring. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation[1]. However, this same feature, combined with the amide linkage, presents potential liabilities under various experimental conditions, primarily hydrolysis and photoreactivity. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and formulation development.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are hydrolysis of the amide bond and reduction of the nitro group. Photodegradation is also a potential concern for nitroaromatic compounds.
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-methyl-5-nitrobenzoic acid and N,N-dimethylamine[2][3][4]. The rate of hydrolysis is generally accelerated by heat.
-
Nitro Reduction: The nitro group can be reduced to an amino group, forming N,N,2-trimethyl-5-aminobenzamide. This can occur in the presence of reducing agents or certain biological systems[1].
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light. The specific degradation products can be complex and varied.
Q2: How should I store this compound and its solutions?
A2: For solid this compound, storage in a cool, dark, and dry place is recommended. For solutions, the ideal storage conditions depend on the solvent. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation. Long-term storage of solutions is not recommended without performing stability studies.
Q3: What solvents are recommended for dissolving this compound to ensure its stability?
A3: Based on the structure, this compound is expected to be soluble in a range of polar aprotic and polar protic organic solvents[5]. Common choices would include acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). For aqueous experiments, it is crucial to consider the pH of the buffer and the potential for hydrolysis. Buffers with a pH close to neutral (pH 6-8) are generally preferred to minimize acid- or base-catalyzed hydrolysis. The use of a co-solvent may be necessary to achieve the desired concentration in aqueous media.
Q4: What are the visual or analytical signs of this compound degradation?
A4: Visually, degradation may manifest as a color change in the solid or solution. Analytically, the primary indication of degradation is the appearance of new peaks and a corresponding decrease in the peak area of the parent compound in your chromatogram (e.g., HPLC, LC-MS).
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common experimental issues related to the stability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of parent compound over time in solution. | Hydrolysis: The amide bond is likely hydrolyzing, especially if the solution is at a high or low pH, or at an elevated temperature. | 1. Verify the pH of your solution. If possible, adjust to a neutral pH (6-8).2. Prepare fresh solutions before each experiment.3. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.4. Perform a time-course study at your experimental temperature to quantify the rate of degradation. |
| Appearance of an additional peak corresponding to 2-methyl-5-nitrobenzoic acid. | Hydrolysis: This is a direct product of amide bond cleavage. | 1. Confirm the identity of the new peak by co-elution with a standard of 2-methyl-5-nitrobenzoic acid or by mass spectrometry.2. Follow the recommendations for mitigating hydrolysis. |
| Appearance of an additional peak corresponding to N,N,2-trimethyl-5-aminobenzamide. | Nitro Reduction: The nitro group has been reduced. This can happen in the presence of reducing agents in your media or due to microbial contamination. | 1. Identify and remove any potential reducing agents from your experimental setup.2. Ensure the sterility of your solutions and media, especially for cell-based assays.3. Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect atmospheric reduction. |
| Inconsistent results between experiments. | Photodegradation: Exposure to light may be causing degradation of the compound. | 1. Protect all solutions and experimental setups from light by using amber vials or wrapping them in aluminum foil.2. Minimize the exposure of the compound to ambient light during weighing and solution preparation. |
| Formation of multiple unknown peaks. | Complex Degradation: This could be due to a combination of factors, including photodegradation or reaction with other components in your experimental system. | 1. Conduct a forced degradation study to systematically identify the degradation products under various stress conditions (acid, base, oxidation, heat, light)[6][7].2. Use LC-MS/MS to identify the molecular weights and fragmentation patterns of the unknown peaks to aid in their structural elucidation[8][9]. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and incubate at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[10][11][12]. A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Instrumentation:
-
A standard HPLC system with a UV detector or a mass spectrometer.
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound and at other wavelengths to ensure detection of all degradation products. A photodiode array (PDA) detector is ideal.
-
Injection Volume: 10 µL
3. Method Validation:
-
The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
V. Visualizations
Potential Degradation Pathway of this compound
Caption: Workflow for a forced degradation study.
VI. References
-
PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Wikipedia. (2024). TNT. [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2018). ResearchGate. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2023). MDPI. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). MDPI. [Link]
-
RD Laboratories. (n.d.). Photostability. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Geocities. (n.d.). Hydrolysis of Benzamide. [Link]
-
U.S. Food and Drug Administration. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2011). BioProcess International. [Link]
-
Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. (2023). MDPI. [Link]
-
USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1539–1543. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Chemistry LibreTexts. (2023). 15.16: Chemical Properties of Amides- Hydrolysis. [Link]
-
ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-fluoro-N-(2-methylcyclopropyl)-2-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. geocities.ws [geocities.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 12. q1scientific.com [q1scientific.com]
avoiding degradation of n,n,2-trimethyl-5-nitrobenzamide during storage
Technical Support Center: N,N,2-trimethyl-5-nitrobenzamide
Document ID: TSC-TNBA-20260123-V1
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices derived from established chemical principles and field expertise. Our goal is to provide you with the necessary tools to anticipate and address potential degradation issues, thereby ensuring the reliability and reproducibility of your results.
Overview of this compound Stability
This compound is an aromatic amide containing a nitro group. Its stability is influenced by several factors, primarily moisture, light, and temperature. The core structure consists of a stable benzene ring, but the amide and nitro functionalities are susceptible to specific degradation pathways. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation[1]. However, this same group can make the compound susceptible to photodegradation[2][3]. The amide bond, while relatively stable, can undergo hydrolysis under certain conditions[3][4].
Understanding these potential liabilities is the first step in designing appropriate storage and handling protocols. This document will delve into the specifics of these degradation pathways and provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A controlled environment, such as a desiccator cabinet at room temperature or a refrigerator (2-8°C), is ideal. The key is to minimize exposure to humidity, light, and elevated temperatures.
Q2: I've noticed a slight discoloration of my compound over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation, particularly for nitroaromatic compounds. This is frequently caused by photodegradation, where exposure to UV or even ambient light can initiate chemical changes in the molecule. It is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q3: Can this compound degrade in solution?
A3: Yes. While stable in many common organic solvents for short periods, prolonged storage in solution is not recommended without stability validation. Protic solvents, especially in the presence of trace acidic or basic impurities, can facilitate the hydrolysis of the amide bond. For stock solutions, it is advisable to use a high-purity aprotic solvent, store at low temperatures (-20°C or -80°C), and use promptly.
Q4: What are the primary degradation products I should be aware of?
A4: The two most probable degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: This pathway involves the cleavage of the amide bond, resulting in the formation of 2-methyl-5-nitrobenzoic acid and dimethylamine . This is more likely to occur in the presence of water and is catalyzed by acidic or basic conditions.
-
Photodegradation: The specific products of photodegradation can be complex and varied. For nitroaromatic compounds, this can involve reactions of the nitro group, potentially leading to the formation of phenolic byproducts or other complex structures.
Q5: How can I check the purity of my stored this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and detect the presence of degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point for method development[5][6][7][8]. A detailed protocol for a quality control check is provided in Section 4 of this guide.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to the degradation of this compound.
| Observation | Potential Cause | Recommended Action | Preventive Measures |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Photodegradation or exposure to moisture. | Confirm purity using the QC HPLC method (Section 4). If purity is compromised, a fresh batch should be used. | Store in an amber, tightly sealed container in a dark and dry environment (e.g., desiccator). |
| Inconsistent or unexpected experimental results | Degradation of the compound, leading to lower effective concentration or interference from degradation products. | Analyze the purity of the stock material and any prepared solutions. Prepare fresh solutions from a verified pure batch of the compound. | Regularly check the purity of stored material. Avoid long-term storage of solutions. |
| Appearance of a new peak in the HPLC chromatogram, especially one with a shorter retention time | Likely hydrolysis, leading to the formation of the more polar 2-methyl-5-nitrobenzoic acid. | Confirm the identity of the new peak by comparing its retention time with a standard of 2-methyl-5-nitrobenzoic acid, if available. LC-MS analysis can also be used for identification. | Ensure the compound is stored in a dry state and that all solvents used for making solutions are anhydrous. Avoid acidic or basic conditions unless required by the experimental protocol. |
| Precipitation in a stored solution | The compound may have low solubility in the chosen solvent, or degradation may have occurred, leading to less soluble byproducts. | Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared. | Prepare solutions at concentrations known to be soluble. Store solutions at the recommended temperature and for a limited time. |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues related to this compound degradation.
Quality Control Protocol: Purity Assessment by HPLC
This section provides a general-purpose, stability-indicating HPLC method for assessing the purity of this compound and detecting its primary hydrolysis product, 2-methyl-5-nitrobenzoic acid.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Analysis and Interpretation
-
Inject the standard solution to determine the retention time of pure this compound.
-
Inject the sample solution.
-
Compare the chromatograms. The presence of a significant peak at a retention time shorter than the main peak may indicate the presence of the more polar hydrolysis product, 2-methyl-5-nitrobenzoic acid.
-
Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
A purity value below 98% may warrant further investigation or the use of a fresh batch of the compound.
Diagram: Potential Degradation Pathways
Caption: The primary degradation pathways for this compound.
References
- Bakshi, M., Singh, B., Singh, A., & Singh, S. (2001). The ICH Guidelines in Practice: Stress Degradation Studies on Ornidazole and Development of a Validated Stability-indicating Assay. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 891-897.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2025). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Methyl-5-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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- 1. researchgate.net [researchgate.net]
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- 3. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]
- 8. 2-Methyl-5-nitrobenzoic acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N,N,2-trimethyl-5-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, our goal is to provide not just data, but a deeper understanding of the underlying principles that drive molecular interactions and biological activity. This guide offers a comprehensive analysis of the structure-activity relationship (SAR) of N,N,2-trimethyl-5-nitrobenzamide derivatives. While direct, extensive research on this specific scaffold is emerging, we can infer a robust SAR profile by examining related benzamide and nitroaromatic compounds. This document will synthesize available data, propose a model for the SAR of this class, and provide detailed experimental protocols for its validation and comparison with alternative compounds.
The this compound Scaffold: A Platform for Diverse Biological Activity
The this compound core represents a promising starting point for the development of novel therapeutic agents. Its constituent parts—a substituted benzamide and a nitro group—are common pharmacophores found in a wide array of biologically active molecules. Benzamides are known to exhibit a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The nitroaromatic moiety is a key feature in several antimicrobial and antiprotozoal drugs, often acting as a prodrug that is activated under hypoxic conditions.
The combination of these features in the this compound scaffold suggests potential for a broad spectrum of biological activities. Understanding how modifications to this core structure influence its interaction with biological targets is crucial for optimizing its therapeutic potential.
Deconstructing the Scaffold: A Proposed Structure-Activity Relationship
Based on the analysis of related compounds, we can propose a preliminary SAR for this compound derivatives. This model is a predictive framework intended to guide further research and optimization.
The Benzamide Moiety: The Anchor
The benzamide core serves as the primary scaffold, orienting the other functional groups for interaction with the target.
-
Amide (CONH): The amide linkage is critical for activity. Modifications here, such as replacement with an ester or other linkers, are likely to significantly alter or abolish activity. The hydrogen bond donating and accepting capabilities of the amide are often essential for target binding.
-
N,N-dimethyl Group: The N,N-dimethyl substitution pattern influences solubility and metabolic stability. Varying the alkyl substituents on the nitrogen can modulate lipophilicity and pharmacokinetic properties. For instance, increasing the chain length of these alkyl groups has been shown in other nitrobenzamides to impact antimycobacterial activity, with intermediate lipophilicity often yielding the best results[1].
-
2-methyl Group: The methyl group at the 2-position of the benzene ring likely plays a role in the conformational preference of the molecule. It may introduce steric hindrance that locks the molecule into a specific bioactive conformation or, conversely, prevent binding to certain off-targets.
The Nitro Group: The Bioactive Warhead
The nitro group is a strong electron-withdrawing group and is often crucial for the biological activity of this class of compounds.
-
Position: The placement of the nitro group at the 5-position is likely important. Studies on other nitroaromatic compounds have shown that the position of the nitro group significantly affects their biological activity.
-
Electron-withdrawing Nature: The electron-withdrawing properties of the nitro group are essential for the activity of many nitroaromatic drugs, which often require reductive activation to form reactive nitroso and hydroxylamine intermediates. This is a key mechanism for their antiprotozoal and antibacterial effects.
-
Modifications: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups would be a key experiment to probe its role. It is hypothesized that electron-withdrawing groups are essential for potency in many cases[2].
Comparative Analysis with Alternative Scaffolds
To provide context for the potential of this compound derivatives, it is instructive to compare them with established compounds that share similar structural features or biological activities.
| Compound Class | Core Structure | Key Biological Activities | Comparison Points |
| This compound Derivatives | Substituted Nitrobenzamide | Potentially antimicrobial, antiprotozoal, anticancer | The combination of the N,N-dialkylamide and a nitro group on the benzene ring offers a unique electronic and steric profile. |
| Niclosamide | Salicylanilide | Anthelmintic, antiviral, anticancer | An FDA-approved drug with a benzamide-like structure. It highlights the potential of amide-containing aromatics. |
| Metronidazole | Nitroimidazole | Antibacterial, antiprotozoal | A classic example of a nitroaromatic prodrug activated by reduction. Its mechanism provides a model for the potential action of nitrobenzamides. |
| Benznidazole | Nitroimidazole | Antiparasitic (Chagas disease) | Another nitroimidazole derivative, underscoring the importance of the nitro group in treating parasitic infections. |
Experimental Validation: Protocols for Biological Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives, allowing for a systematic investigation of their SAR.
Synthesis of this compound Derivatives
A general and reliable two-step method for the synthesis of this compound and its derivatives involves the initial conversion of the corresponding 2-methyl-5-nitrobenzoic acid to its more reactive acid chloride, followed by amidation with the appropriate dialkylamine.
Step 1: Synthesis of 2-methyl-5-nitrobenzoyl chloride
-
To a solution of 2-methyl-5-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-methyl-5-nitrobenzoyl chloride. This product is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-methyl-5-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
This general procedure can be adapted to synthesize a library of derivatives by using different substituted benzoic acids and dialkylamines.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[4]
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[4][5]
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiplasmodial Activity: SYBR Green I-based Assay
This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasitic DNA.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human red blood cells (O+)
-
Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well plates
Protocol:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete parasite medium in a 96-well plate.
-
Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well. Include parasite-only controls (no drug) and uninfected red blood cell controls.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.[7]
-
After incubation, freeze the plate at -20°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.[8]
-
Incubate the plate in the dark at room temperature for 1-3 hours.[9]
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
Calculate the percent inhibition of parasite growth relative to the drug-free control and determine the IC50 value.
Antibacterial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare a 2x concentrated stock solution of each test compound in MHB.
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Prepare a bacterial inoculum in MHB with a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies are limited, a wealth of information from related benzamide and nitroaromatic compounds allows for the formulation of a predictive SAR model. This guide provides a framework for the systematic synthesis and evaluation of derivatives to validate and refine this model.
Future work should focus on synthesizing a diverse library of this compound analogs with modifications at the N-alkyl, 2-methyl, and 5-nitro positions, as well as exploring other substitutions on the aromatic ring. The detailed experimental protocols provided herein will enable a thorough investigation of their biological activities and the establishment of a robust structure-activity relationship. This, in turn, will pave the way for the rational design of more potent and selective drug candidates.
References
- Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893.
- Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113–4124.
- Figueroa-Valverde, L., et al. (2021). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i).
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Smilkstein, M. J., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. American Journal of Tropical Medicine and Hygiene, 70(3), 252–256.
-
Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template. Retrieved from [Link]
- Ikem, C. I., et al. (2024). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Scientific Reports, 14(1), 19765.
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Sharma, R., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527.
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Jele, J. S. (2022).
-
ResearchGate. (2019). SYBR Green I modified protocol for ex vivo/in vitro assay. Retrieved from [Link]
-
Gupea. (n.d.). Antiplasmodial activity of natural products. Retrieved from [Link]
-
ResearchGate. (2018). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
ResearchGate. (2019). SYBR Green I modified protocol for ex vivo/in vitro assay. Retrieved from [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Boiani, L., et al. (2021). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 7(11), 3128–3142.
-
ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2018). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]
-
PubMed Central (PMC). (2019). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from [Link]
- Jele, J. S. (2022).
-
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
RSC Publishing. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
-
PubMed. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. Retrieved from [Link]
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Malaria World. (2024). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Retrieved from [Link]
-
NIH. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
-
NIH. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]
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- 9. media.malariaworld.org [media.malariaworld.org]
A Comparative Guide to the Synthesis of N,N,2-trimethyl-5-nitrobenzamide: Protocol Validation and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of a robust synthesis protocol for N,N,2-trimethyl-5-nitrobenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. We will delve into the mechanistic rationale behind the chosen synthetic route, present a comprehensive step-by-step methodology, and compare it with a common alternative. The information herein is designed to equip researchers with the necessary knowledge to confidently reproduce this synthesis and understand the critical parameters for success.
Introduction to Benzamide Synthesis
Benzamides are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis is a cornerstone of organic and medicinal chemistry, typically achieved by forming an amide bond between a carboxylic acid derivative and an amine. The two most prevalent strategies for this transformation are the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine, or the direct coupling of the carboxylic acid and amine using a dehydrating agent known as a coupling reagent.[2]
The synthesis of this compound from its precursor, 2-methyl-5-nitrobenzoic acid, presents a standard yet illustrative case of amide bond formation. The electronic and steric properties of the starting materials will guide our choice of an optimal and validated protocol.
Validated Synthesis Protocol: The Acyl Chloride Pathway
This two-step method is a classic, reliable, and cost-effective approach for the synthesis of this compound. It proceeds by first activating the carboxylic acid, 2-methyl-5-nitrobenzoic acid, to its corresponding acyl chloride, which is a highly reactive electrophile. This intermediate is then reacted with dimethylamine to form the desired amide.
Experimental Protocol
Step 1: Synthesis of 2-methyl-5-nitrobenzoyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).
-
Add thionyl chloride (12.0 mL, 165 mmol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Heat the reaction mixture to 70-80 °C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methyl-5-nitrobenzoyl chloride, a pale yellow oil or low-melting solid, can be used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dimethylamine hydrochloride (6.75 g, 82.8 mmol) in 50 mL of dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of triethylamine (17.3 mL, 124 mmol) in 20 mL of DCM to the cooled solution.
-
Dissolve the crude 2-methyl-5-nitrobenzoyl chloride from Step 1 in 30 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Rationale and Expertise
-
Choice of Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[3] The byproducts, HCl and SO₂, are gaseous and easily removed, simplifying the workup. The addition of catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.
-
Amine Source and Base: Dimethylamine is a gas, so its hydrochloride salt is a more convenient and stable solid to handle. A base, such as triethylamine, is required to neutralize the HCl salt and liberate the free dimethylamine in situ for the reaction. An excess of the base is used to also quench the HCl generated during the acylation reaction.[]
-
Temperature Control: The reaction of the acyl chloride with the amine is highly exothermic.[] Maintaining a low temperature during the addition minimizes the formation of side products.
-
Workup and Purification: The aqueous workup is designed to remove unreacted starting materials and byproducts. The acidic wash removes excess amine and base, the basic wash removes any unreacted carboxylic acid, and the brine wash removes residual water. Recrystallization is an effective method for obtaining a highly pure solid product.
Self-Validating System
A key aspect of a trustworthy protocol is the ability to monitor its progress and validate the final product.
| Analysis | Purpose | Expected Outcome |
| TLC Monitoring | To track the consumption of the starting material and the formation of the product. | Disappearance of the 2-methyl-5-nitrobenzoyl chloride spot and the appearance of a new product spot with a different Rf value. |
| Melting Point | To assess the purity of the final product. | A sharp and consistent melting point range. |
| ¹H NMR | To confirm the structure of the product. | Peaks corresponding to the aromatic protons, the N,N-dimethyl protons, and the 2-methyl protons with the correct integration and splitting patterns. |
| ¹³C NMR | To further confirm the structure. | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon. |
| IR Spectroscopy | To identify key functional groups. | A strong absorption band around 1630-1660 cm⁻¹ for the amide carbonyl group, and characteristic bands for the nitro group. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the molecular weight of this compound (208.21 g/mol ).[5] |
Alternative Protocol: Direct Amide Coupling
An alternative to the acyl chloride method is the direct coupling of the carboxylic acid and amine using a coupling reagent. This one-pot method can be more convenient, especially for small-scale syntheses, but the reagents are often more expensive.
Experimental Protocol
-
To a 100 mL round-bottom flask, add 2-methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol), 1-hydroxybenzotriazole (HOBt) (4.1 g, 30.4 mmol), and 50 mL of anhydrous DCM.
-
Stir the mixture until all solids are dissolved.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (6.2 g, 30.4 mmol) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate beaker, dissolve dimethylamine hydrochloride (2.5 g, 30.4 mmol) in a minimal amount of water and neutralize with a stoichiometric amount of 2M NaOH. Extract the free dimethylamine into DCM, dry the organic layer, and add it to the reaction flask. Alternatively, add the dimethylamine hydrochloride directly to the reaction mixture followed by the slow addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (5.8 mL, 33.1 mmol).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Insight
Coupling reagents like DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization in chiral substrates. The addition of HOBt traps the O-acylisourea to form an activated HOBt ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.
Comparative Analysis
| Parameter | Method 1: Acyl Chloride Pathway | Method 2: Direct Amide Coupling |
| Yield | Generally high (80-95%) | Variable, typically good (70-90%) |
| Purity of Crude Product | Good, main impurity is unreacted starting material | Contains coupling agent byproducts (e.g., DCU) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reagent Cost | Low (Thionyl chloride is inexpensive) | High (Coupling reagents and additives are expensive) |
| Safety Considerations | Thionyl chloride is corrosive and toxic; HCl gas is evolved. | DCC is a known allergen and sensitizer. |
| Ease of Purification | Simple workup and recrystallization are often sufficient. | Requires filtration of byproduct; chromatography may be necessary. |
| Scalability | Easily scalable to industrial production. | More suitable for lab-scale and medicinal chemistry applications. |
Visualizations
Experimental Workflow: Acyl Chloride Pathway
Caption: Workflow for the synthesis of this compound via the acyl chloride pathway.
Reaction Mechanism: DCC/HOBt Coupling
Caption: Simplified mechanism of DCC/HOBt mediated amide bond formation.
Conclusion
For the synthesis of this compound, the acyl chloride pathway stands out as a highly reliable, cost-effective, and scalable method. Its two-step nature allows for clear progression and straightforward purification. While the direct amide coupling method offers the convenience of a one-pot reaction, it comes with the drawbacks of higher reagent costs and a more involved purification process to remove coupling agent byproducts. The choice between these methods will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, budget constraints, and available purification capabilities. This guide provides the foundational knowledge and practical steps for the successful synthesis and validation of this compound.
References
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TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
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Latif, M., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved from [Link]
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Scholars Research Library. (2014). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
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ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
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Slideshare. (2018). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]
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A Researcher's Guide to Bridging the Translational Gap: In Vitro vs. In Vivo Activity of N,N,2-trimethyl-5-nitrobenzamide
In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical juncture in this journey is the transition from a controlled in vitro environment to the complex biological milieu of an in vivo system. This guide provides a comprehensive comparison of the methodologies and considerations for evaluating the activity of a novel compound, N,N,2-trimethyl-5-nitrobenzamide, drawing upon established principles in pharmacology and medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this guide will use related nitrobenzamide and benzamide compounds as illustrative examples to establish a robust framework for its evaluation.
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, antiprotozoal, and as modulators of protein-protein interactions.[1][2] The addition of a nitro group can further influence the compound's electronic properties and biological targets.[3] Therefore, a systematic evaluation of this compound is warranted.
Part 1: Foundational In Vitro Assessment
The initial phase of characterization for any new compound lies in its in vitro evaluation. These experiments are designed to ascertain the compound's intrinsic activity against a specific biological target in a simplified, controlled system. This allows for rapid screening, determination of potency, and elucidation of the mechanism of action, free from the complexities of a whole organism.
Hypothetical In Vitro Screening Cascade for this compound
Given the known activities of related nitroaromatic compounds, a logical starting point for this compound would be to screen for antimicrobial and antiparasitic activity.[2][4] A typical workflow is as follows:
Caption: Generalized workflow for an in vivo efficacy study.
Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a correlation between the in vitro activity and the in vivo efficacy of a compound. This is often not a linear relationship and requires careful interpretation.
Factors Influencing In Vitro-In Vivo Correlation
Caption: Key factors influencing the in vitro-in vivo correlation.
Hypothetical Comparative Data
| Parameter | In Vitro | In Vivo |
| Activity | Potent antimicrobial activity (MIC = 16 µg/mL) | Moderate efficacy in a murine infection model (e.g., 40% survival at 50 mg/kg) |
| Concentration | Direct application to target | Dependent on ADME properties |
| Metabolism | Not a factor | Potential for rapid inactivation by the liver |
| Toxicity | Low cytotoxicity to human cells | Potential for unforeseen off-target toxicity |
| Protein Binding | Not a significant factor in standard media | High plasma protein binding can reduce the free, active concentration of the drug |
Conclusion
The evaluation of a novel compound such as this compound requires a multi-faceted approach that systematically progresses from simplified in vitro systems to complex in vivo models. Discrepancies between in vitro and in vivo results are common and provide valuable insights into the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the principles outlined in this guide is essential for making informed decisions in the drug development process and for successfully bridging the translational gap from the laboratory bench to a potential clinical application.
References
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Mousavizadeh, F., et al. (2021). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 64(22), 16670-16694. [Link]
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PubChem. "2-Nitrobenzamide." National Center for Biotechnology Information. [Link]
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Reyes-Vivas, H., et al. (2020). "Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents." Molecules, 25(18), 4266. [Link]
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Patel, D. B., et al. (2013). "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives." Der Pharma Chemica, 5(3), 118-126. [Link]
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Khan, I., et al. (2022). "In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations." Journal of Biomolecular Structure and Dynamics, 40(13), 5869-5887. [Link]
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Pires, D., et al. (2021). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals, 14(10), 1045. [Link]
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Yurttaş, L., et al. (2013). "Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1022-1029. [Link]
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spectroscopic comparison of n,n,2-trimethyl-5-nitrobenzamide and its precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Every successful synthesis is a story told through data, with spectroscopy serving as the language of molecular structure. This guide provides an in-depth spectroscopic comparison of N,N,2-trimethyl-5-nitrobenzamide and its direct precursors, 2-methyl-5-nitrobenzoic acid and dimethylamine. By tracing the transformation of key functional groups, we demonstrate how a multi-technique spectroscopic approach provides irrefutable evidence of successful product formation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
The Synthetic Pathway: From Carboxylic Acid to Tertiary Amide
The synthesis of this compound from 2-methyl-5-nitrobenzoic acid is a classic example of amide bond formation. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using an activating agent like thionyl chloride (SOCl₂). This intermediate is then subjected to nucleophilic attack by a secondary amine, in this case, dimethylamine, to form the desired tertiary amide. The choice of thionyl chloride is strategic; it is a volatile reagent, and its byproducts (SO₂ and HCl) are gases, which simplifies the purification of the resulting acyl chloride.[1][2]
The overall workflow, from starting materials to the final, purified product ready for analysis, is a critical sequence of events where each step builds upon the last.
Caption: Synthetic workflow for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation
FT-IR spectroscopy is an indispensable tool for monitoring the conversion of the carboxylic acid to the amide. The analysis hinges on the disappearance of the characteristic broad O-H stretch of the carboxylic acid and the appearance of the amide's carbonyl (C=O) stretch at a different wavenumber.
The most dramatic change we anticipate is in the hydroxyl region. Carboxylic acids exhibit a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen-bonding dimers.[3][4][5] The successful formation of the tertiary amide, which lacks an N-H bond, will result in the complete disappearance of any significant absorption in this region.
The carbonyl (C=O) stretching frequency also provides a key diagnostic marker. The C=O bond in the carboxylic acid precursor, influenced by hydrogen bonding and resonance, absorbs in the 1690-1760 cm⁻¹ range.[3] Upon conversion to a tertiary amide, this absorption is expected to shift to a lower wavenumber, typically between 1630-1680 cm⁻¹, due to the resonance effect of the nitrogen lone pair donating electron density to the carbonyl carbon, which lengthens and weakens the C=O bond.
The nitro group (NO₂) introduces two strong, characteristic absorptions corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are typically found around 1475-1550 cm⁻¹ (asymmetric) and 1290-1360 cm⁻¹ (symmetric). These peaks should remain relatively unchanged between the precursor and the final product, serving as a constant internal reference within the spectra.
Caption: Key diagnostic changes in FT-IR spectra during amidation.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Vibrational Mode | 2-Methyl-5-nitrobenzoic Acid (Precursor) | This compound (Product - Predicted) | Rationale for Change |
| Carboxyl O-H | Stretch | ~2500-3300 (very broad, strong) | Absent | The hydroxyl group is replaced by the dimethylamino group. |
| Carbonyl C=O | Stretch | ~1700 (strong) | ~1645 (strong) | Resonance with the nitrogen lone pair in the amide lowers the C=O bond order and stretching frequency. |
| Aromatic NO₂ | Asymmetric Stretch | ~1530 (strong) | ~1530 (strong) | The nitro group is unaffected by the reaction at the carboxyl group. |
| Aromatic NO₂ | Symmetric Stretch | ~1350 (strong) | ~1350 (strong) | The nitro group is unaffected by the reaction at the carboxyl group. |
| Aromatic C=C | Stretch | ~1600, ~1475 (medium) | ~1600, ~1475 (medium) | The aromatic ring remains intact throughout the synthesis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, offering definitive proof of the structural changes occurring during the synthesis.
¹H NMR Spectroscopy
The most telling signal in the ¹H NMR spectrum of the precursor, 2-methyl-5-nitrobenzoic acid, is the acidic proton of the carboxylic acid, which is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm. Its complete disappearance in the product spectrum is a primary indicator of a successful reaction.
Conversely, the product, this compound, will feature new signals corresponding to the two N-methyl groups. Due to restricted rotation around the C-N amide bond, these two methyl groups are often chemically non-equivalent, giving rise to two distinct singlets, typically in the range of 2.8-3.2 ppm. The aromatic protons and the aryl-methyl protons will also experience slight shifts in their chemical environment due to the change from a carboxylic acid to a tertiary amide substituent, which alters the electronic landscape of the aromatic ring.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon provides a key data point. In the carboxylic acid precursor, this carbon resonates at approximately 170-180 ppm. In the final amide product, this signal is expected to shift slightly upfield to around 165-175 ppm. Furthermore, the product spectrum will show new signals for the N-methyl carbons, typically appearing around 35-40 ppm.
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Assignment | 2-Methyl-5-nitrobenzoic Acid (Precursor) | This compound (Product - Predicted) | Rationale for Change |
| -COOH | >10 (s, br, 1H) | Absent | Replacement of the carboxylic acid with the amide functionality. |
| Aromatic H | ~7.5-8.5 (m, 3H) | ~7.4-8.3 (m, 3H) | Minor shifts due to change in electronic nature of the C1 substituent. |
| Ar-CH₃ | ~2.7 (s, 3H) | ~2.5 (s, 3H) | Minor shift due to altered electronic environment. |
| N-(CH₃)₂ | Absent | ~2.9, ~3.1 (2 x s, 6H) | Appearance of two non-equivalent methyl groups on the newly formed amide. |
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Assignment | 2-Methyl-5-nitrobenzoic Acid (Precursor) | This compound (Product - Predicted) | Rationale for Change |
| C=O | ~172 | ~169 | Slight upfield shift upon conversion from acid to amide. |
| Aromatic C | ~125-150 | ~123-150 | Minor shifts in the aromatic carbon environment. |
| Ar-CH₃ | ~22 | ~20 | Minor environmental shift. |
| N-(CH₃)₂ | Absent | ~35, ~39 | Appearance of two distinct N-methyl carbon signals. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, serving as the final confirmation of the elemental composition. The conversion of the carboxylic acid to the N,N-dimethylamide involves the net replacement of a hydroxyl (-OH) group with a dimethylamino (-N(CH₃)₂) group.
-
Precursor (C₈H₇NO₄): Molecular Weight = 181.15 g/mol
-
Product (C₁₀H₁₂N₂O₃): Molecular Weight = 208.21 g/mol
The expected mass spectrum for this compound would show a molecular ion peak (M⁺) at m/z = 208. This represents an increase of 27.06 mass units from the precursor's molecular ion peak at m/z = 181, confirming the successful incorporation of the C₂H₅N fragment (net of -OH and +N(CH₃)₂).
Experimental Protocols
The following is a representative protocol for the synthesis of this compound.
Materials:
-
2-Methyl-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (2M solution in THF)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Acyl Chloride Formation:
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-methyl-5-nitrobenzoic acid (1.0 eq).
-
Add anhydrous DCM as the solvent.
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-methyl-5-nitrobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, combine dimethylamine solution (2.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 3 hours.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Conclusion
The transformation of 2-methyl-5-nitrobenzoic acid into this compound is comprehensively validated through a suite of spectroscopic techniques. FT-IR confirms the crucial conversion of the carboxylic acid to an amide by tracking the disappearance of the O-H stretch and the shift of the carbonyl band. ¹H and ¹³C NMR provide an atomic-level confirmation, mapping the loss of the acidic proton and the appearance of the new N-methyl groups. Finally, mass spectrometry verifies the expected increase in molecular weight. Together, these techniques provide a self-validating system of analysis, ensuring the structural identity and purity of the final product with a high degree of confidence.
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PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]
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NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Abdelmofeed A. Elkhalifa. A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Synthetic Communications. [Link]
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PubChem. 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]
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University of Calgary. IR: nitro groups. [Link]
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Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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MOLBASE. 2-(benzyloxy)-N-methyl-5-nitrobenzamide. [Link]
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NIST. 2-Chloro-5-nitrobenzoic acid. National Institute of Standards and Technology. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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PubChem. 5-methyl-N-(3-methylcyclopentyl)-2-nitrobenzamide. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
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Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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NIST. 2-Methyl-5-nitrophenol. National Institute of Standards and Technology. [Link]
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PubChem. 2-Methyl-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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evaluating the purity of synthesized n,n,2-trimethyl-5-nitrobenzamide
An In-Depth Comparative Guide to Evaluating the Purity of Synthesized N,N,2-trimethyl-5-nitrobenzamide
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and meaningful data are built. In the context of pharmacologically active molecules like this compound, even minute impurities can drastically alter biological activity, toxicity profiles, and pharmacokinetic properties. This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of this compound, moving beyond procedural lists to explain the fundamental causality behind our analytical choices.
The Imperative of Purity: Why Orthogonal Methods Are Non-Negotiable
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. For a novel compound like this compound, a single analytical technique is insufficient to declare a sample "pure." A chromatographic method might show a single peak, but this can mask co-eluting impurities or isomers. Spectroscopic methods might confirm the primary structure but fail to quantify minor contaminants. Therefore, a multi-faceted, orthogonal approach—employing techniques with different separation and detection principles—is essential for a comprehensive and trustworthy purity assessment. This guide will focus on a synergistic workflow involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and traditional Melting Point Analysis.
Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical technique is dictated by the specific question being asked. Are we quantifying the main component? Identifying an unknown impurity? Confirming the chemical structure? The following table summarizes the strengths and weaknesses of four primary methods in the context of this compound analysis.
| Technique | Primary Application | Strengths | Limitations | Typical Output |
| HPLC-UV/PDA | Quantitative Purity & Impurity Profiling | Excellent for quantifying non-volatile and thermally labile compounds. High precision and accuracy. PDA provides spectral data for peak purity assessment.[1][2] | Requires chromophore for UV detection (the nitro group and benzamide core are ideal). Can be blind to impurities with no or poor UV absorbance. | Chromatogram with peak area percentages. UV spectrum for each peak. |
| GC-MS | Impurity Identification (Volatile) & Orthogonal Separation | Excellent separation for volatile compounds. Mass spectrometry provides structural information and molecular weight for definitive impurity identification.[3][4][5] | Requires analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds, adding complexity. | Total Ion Chromatogram (TIC). Mass spectrum for each peak. |
| NMR Spectroscopy (¹H, ¹³C) | Absolute Structural Confirmation & Purity Estimation | Provides unambiguous confirmation of the molecular structure. Can detect and help identify impurities without a reference standard. Quantitative NMR (qNMR) can determine purity against a certified standard.[6][7][8] | Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals. | Spectrum showing chemical shifts, integrations, and coupling constants. |
| Melting Point Analysis | Preliminary Purity Indicator | Simple, rapid, and inexpensive. A sharp melting point range close to the literature value suggests high purity. A broad or depressed range indicates the presence of impurities.[9] | Non-specific; different impurities can have similar effects. Not quantitative. Insensitive to amorphous impurities. | Temperature range over which the solid melts. |
A Self-Validating Workflow for Purity Determination
A robust analytical protocol is a self-validating system. By integrating orthogonal techniques, we create a logical framework where the results of one method corroborate or challenge the findings of another. The following workflow is designed to provide a high-confidence purity assessment for a newly synthesized batch of this compound.
Caption: A comprehensive workflow for purity analysis.
Experimental Protocols
Reversed-Phase HPLC-PDA for Quantitative Analysis
Causality: Reversed-phase HPLC is the cornerstone for purity analysis of moderately polar organic molecules like our target compound.[10] A C18 column provides excellent hydrophobic retention, while a polar-endcapped column is chosen to minimize peak tailing that can arise from interactions with residual silanols on the silica support. A gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted as sharp peaks within a reasonable timeframe.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA scan from 210-400 nm; quantitation wavelength at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute 1:10 with a 50:50 mixture of acetonitrile and water for a final concentration of 0.1 mg/mL.
Trustworthiness Check: The PDA detector is critical. It allows for peak purity analysis by comparing UV spectra across a single peak. If the spectra are consistent, it provides confidence that the peak represents a single component.
GC-MS for Volatile Impurity Identification
Causality: GC-MS is an orthogonal technique ideal for identifying volatile or semi-volatile impurities that might originate from starting materials (e.g., 2-methyl-5-nitrobenzoic acid, dimethylamine) or solvent residues. The high-resolution separation of a capillary GC column combined with the definitive identification power of mass spectrometry makes it invaluable for this purpose.[11][12]
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of high-purity dichloromethane or ethyl acetate.
Trustworthiness Check: Any peaks detected can be tentatively identified by comparing their mass spectra against established libraries (e.g., NIST/Wiley). This provides a high degree of confidence in identifying unexpected contaminants.
NMR Spectroscopy for Structural Verification
Causality: NMR remains the gold standard for unambiguous structure elucidation. For this compound, ¹H NMR will confirm the presence and connectivity of all protons, and their integrations will correspond to the expected ratios. ¹³C NMR will confirm the carbon skeleton. Any significant impurity with a different structure will present a separate set of peaks.[8][13]
Methodology:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire with a standard pulse program, typically requiring 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire with proton decoupling. This requires a longer acquisition time (1024+ scans) due to the low natural abundance of ¹³C.
-
Expected ¹H NMR Shifts (Predicted):
-
Aromatic Protons: Three signals in the ~7.5-8.5 ppm region.
-
N-Methyl Protons: Two singlets (due to restricted rotation around the amide C-N bond) or one broad singlet around 2.8-3.2 ppm, integrating to 6H.
-
Aryl-Methyl Protons: One singlet around 2.5 ppm, integrating to 3H.
-
Common Impurities and Their Origins
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the amidation of 2-methyl-5-nitrobenzoyl chloride with dimethylamine.
Caption: Potential impurity sources in the synthesis pathway.
-
Unreacted Starting Material: Incomplete conversion of 2-methyl-5-nitrobenzoic acid will lead to its presence in the final product. This would be readily detected by HPLC as an earlier eluting, more polar peak.
-
Hydrolysis of Intermediate: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis if moisture is present, reverting it back to the starting carboxylic acid.[14]
-
Positional Isomers: If the initial nitration to form the starting material is not perfectly regioselective, other isomers (e.g., 2-methyl-3-nitrobenzoic acid) could be carried through the synthesis, resulting in isomeric impurities that may be difficult to separate.[15] HPLC is the best technique to resolve such isomers.
Conclusion
Evaluating the purity of a synthesized compound like this compound is a multi-dimensional task that demands a thoughtful, evidence-based strategy. Relying on a single data point is scientifically unsound and introduces unacceptable risk in a research or drug development setting. By employing an orthogonal workflow—using high-resolution chromatography (HPLC) for robust quantification, mass spectrometry (GC-MS) for identifying volatile unknowns, and NMR for definitive structural confirmation—we build a self-validating dossier of evidence. This rigorous approach ensures that subsequent biological and clinical studies are conducted with a well-characterized compound, lending integrity and reliability to the entire research endeavor.
References
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PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Figueroa-Valverde, L., et al. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... ResearchGate. Retrieved from [Link]
- Gaur, A., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Safety.
- Henkel, K., & Parg, A. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
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Swissmedic. (2019). Nitrosamines by GC-MS/MS. Retrieved from [Link]
- Patel, A., et al. (2025). A Sensitive HPLC Method of determination of 2Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- Supporting Information. (n.d.).
- Li, J., et al. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
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Skidan, I., et al. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health. Retrieved from [Link]
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Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- ResearchGate. (2025).
- Google Patents. (n.d.). Analysis method for amide compounds.
- Scholars Research Library. (n.d.).
- ResearchGate. (n.d.). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i).
- Skidan, I., et al. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
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PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Retrieved from [Link]
- Bio-By-Word Publishing. (2024).
- Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
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MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
